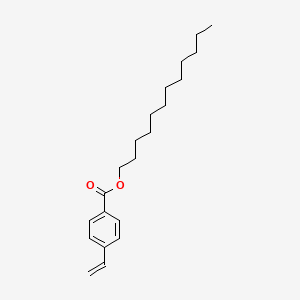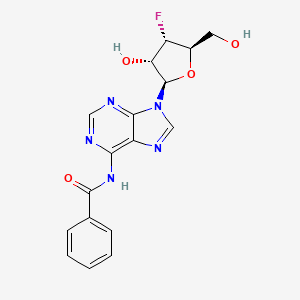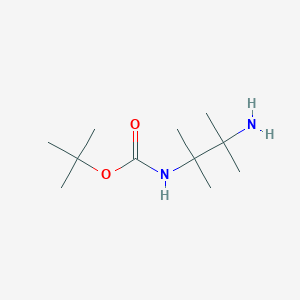![molecular formula C8H8ClNS B3186809 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1314402-01-1](/img/structure/B3186809.png)
5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom at the 5-position of the benzothiazine ring enhances its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves a three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different ring structure and exhibits distinct pharmacological properties.
2,4-Disubstituted thiazoles: Similar in containing sulfur and nitrogen atoms but differ in their ring structure and substitution patterns.
Uniqueness
The presence of the chlorine atom at the 5-position in 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine imparts unique reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Propriétés
Numéro CAS |
1314402-01-1 |
|---|---|
Formule moléculaire |
C8H8ClNS |
Poids moléculaire |
185.67 g/mol |
Nom IUPAC |
5-chloro-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
Clé InChI |
WLUOLFPUFMMYIM-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(N1)C(=CC=C2)Cl |
SMILES canonique |
C1CSC2=C(N1)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)










